molecular formula C22H28N2O4 B248998 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

Cat. No. B248998
M. Wt: 384.5 g/mol
InChI Key: OQLWKNVGNHYAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as DMMA, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research. DMMA has been found to possess various biochemical and physiological effects that make it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine involves its interaction with various receptors and transporters in the brain. It acts as a partial agonist at 5-HT1A and 5-HT2A receptors, which leads to the activation of downstream signaling pathways and the release of neurotransmitters such as serotonin and dopamine. 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine also inhibits the reuptake of these neurotransmitters by binding to their respective transporters, leading to an increase in their extracellular concentrations.
Biochemical and Physiological Effects
1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has been found to possess various biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and cognitive function. 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been found to possess analgesic properties, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is its potency and selectivity for specific receptors and transporters in the brain. This makes it a valuable tool for researchers who are interested in studying the role of these receptors and transporters in various physiological and pathological conditions. However, one of the limitations of 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine in scientific research. One potential application is in the development of new medications for the treatment of mood disorders and pain. 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has been found to possess potent activity at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and pain perception. Another potential application is in the study of the role of these receptors and transporters in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Conclusion
In conclusion, 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses potent activity at 5-HT1A and 5-HT2A receptors, as well as analgesic properties, making it a valuable tool for researchers in different fields. While there are limitations to its use, 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has several potential applications in the development of new medications and the study of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of 1-(2,5-Dimethoxybenzyl)piperazine with 3-methylphenol and acetic anhydride in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to possess potent agonist activity at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. 1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to inhibit the reuptake of serotonin and dopamine, two important neurotransmitters that play a crucial role in the regulation of mood and behavior.

properties

Product Name

1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C22H28N2O4/c1-17-5-4-6-20(13-17)28-16-22(25)24-11-9-23(10-12-24)15-18-14-19(26-2)7-8-21(18)27-3/h4-8,13-14H,9-12,15-16H2,1-3H3

InChI Key

OQLWKNVGNHYAJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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